6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide and cyano groups. One common method involves the reaction of pyridine-3-sulfonyl chloride with 4-(aminomethyl)pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the cyano group can participate in interactions with other molecular targets, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: A versatile ligand used in coordination chemistry.
N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Similar structure but lacks the cyano group.
6-Methyl-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Similar structure with a methyl group instead of a cyano group.
Uniqueness
6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is unique due to the presence of both cyano and sulfonamide groups, which confer distinct chemical properties and reactivity. The cyano group enhances its ability to participate in various chemical reactions, while the sulfonamide group provides potential biological activity. This combination makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
6-cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-7-11-1-2-12(9-15-11)19(17,18)16-8-10-3-5-14-6-4-10/h1-6,9,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIARXLWKMAOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NCC2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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